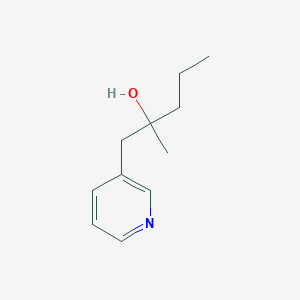

2-Methyl-1-pyridin-3-ylpentan-2-ol

Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

2-Methyl-1-pyridin-3-ylpentan-2-ol is classified as a heterocyclic compound, a major and varied class of organic molecules. These compounds are defined by their ring structures which contain at least one atom that is not carbon. researchgate.net The most common heteroatoms found in these rings are nitrogen, oxygen, and sulfur. openaccessjournals.com The presence of these heteroatoms gives heterocyclic compounds unique physical and chemical properties compared to their all-carbon counterparts.

Pyridine (B92270), a fundamental six-membered aromatic heterocyclic compound with one nitrogen atom, is a key structural component of this compound. openaccessjournals.comechemi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a nucleophile. echemi.com This characteristic is fundamental to the reactivity of pyridine and its derivatives. The broader family of heterocyclic compounds, including pyridine derivatives, is of immense interest due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netopenaccessjournals.com

Rationale for Comprehensive Academic Investigation of the Compound

The academic investigation into compounds like this compound is driven by several key factors. Heterocyclic compounds are integral to numerous biological molecules, including vitamins and enzymes, and are found in a vast number of pharmaceuticals. eprajournals.com Research has shown that nitrogen-containing heterocyclic compounds, in particular, exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

The specific structure of this compound, which combines a pyridine ring with an alcohol functional group, suggests potential for unique chemical reactivity and biological interactions. The alcohol group can be a site for various chemical transformations, and its reactivity can be influenced by the adjacent pyridine ring. echemi.com The study of such molecules contributes to a deeper understanding of structure-activity relationships, which is crucial for the design of new therapeutic agents and functional materials. nih.gov

Overview of Existing Research Landscape on Pyridine-Substituted Alcohols

The research landscape for pyridine-substituted alcohols is extensive, reflecting their importance in organic synthesis and medicinal chemistry. Pyridine and its derivatives are often used to activate alcohols for various chemical reactions. echemi.com For instance, pyridine can act as a proton acceptor, converting an alcohol into a more reactive alkoxide ion. echemi.com It can also serve as a nucleophilic catalyst in acylation reactions of alcohols. stackexchange.comreddit.com

The synthesis of pyridine-substituted alcohols is a well-explored area of research. Various synthetic methods have been developed to introduce hydroxyl groups onto pyridine rings or to attach pyridine-containing side chains with alcohol functionalities. researchgate.netnih.govorganic-chemistry.org For example, the reduction of corresponding ketones or the reaction of Grignard reagents with pyridine aldehydes can yield pyridine alcohols.

Furthermore, derivatives of pyridine alcohols have been investigated for their potential pharmacological applications. For instance, (Pyridin-2-yl)methanol derivatives have been developed as antagonists for the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain and inflammation. nih.gov This highlights the therapeutic potential that can be unlocked through the systematic study and modification of pyridine-substituted alcohol scaffolds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6311-95-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-methyl-1-pyridin-3-ylpentan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-6-11(2,13)8-10-5-4-7-12-9-10/h4-5,7,9,13H,3,6,8H2,1-2H3 |

InChI Key |

LWDIDFHSUOSYRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC1=CN=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 1 Pyridin 3 Ylpentan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.com For 2-Methyl-1-pyridin-3-ylpentan-2-ol, the most logical disconnection occurs at the C2-C1' bond, severing the connection between the pentanol (B124592) side chain and the pyridine (B92270) ring. This disconnection points to two primary synthons: a pyridin-3-yl anion equivalent and a 2-methyl-2-pentanol (B124083) cation equivalent, or a pyridin-3-yl cation equivalent and a 2-methyl-1-pentanol (B47364) anion equivalent.

A more practical approach involves disconnecting the C1-C2 bond of the pentanol side chain. This leads to a key intermediate, 3-acetylpyridine (B27631), and a propyl Grignard reagent. This strategy is advantageous as it utilizes readily available starting materials.

Synthesis from Pyridine Precursors

The synthesis of this compound often commences with a functionalized pyridine ring, onto which the pentanol side chain is introduced.

Alkylation and Arylation Approaches for Pyridine Ring Functionalization

The functionalization of the pyridine ring is a critical step in the synthesis of pyridyl alcohols. rsc.org Direct C-H functionalization of pyridine can be challenging due to its electron-deficient nature. researchgate.net However, methods such as direct metalation and halogen-metal exchange reactions can be employed to introduce substituents. researchgate.net For instance, halogenated pyridines can be lithiated and subsequently reacted with electrophiles. youtube.com

Introduction of the Pentanol Side Chain onto the Pyridine Moiety

A common and effective method for introducing the pentanol side chain involves the reaction of a pyridine-based precursor with an appropriate organometallic reagent. A plausible route starts from nicotinic acid, which can be esterified to ethyl nicotinate. nih.gov Subsequent reaction with a suitable organometallic reagent can then form the desired alcohol.

Organometallic Reagent Chemistry in Carbon-Carbon Bond Formation (e.g., Grignard, Organozinc)

Organometallic reagents, particularly Grignard reagents, play a pivotal role in the formation of the carbon-carbon bond that connects the side chain to the pyridine ring. nih.govacs.orgnih.govrsc.org The synthesis of this compound can be efficiently achieved by reacting a propylmagnesium bromide (a Grignard reagent) with 3-acetylpyridine. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the acetyl group, and subsequent acidic workup yields the tertiary alcohol.

Another approach involves the reaction of methyllithium (B1224462) with 3-acetylpyridine to form 2-(pyridin-3-yl)propan-2-ol, although this would not yield the desired pentanol side chain. chemicalbook.com The use of organozinc reagents, often in conjunction with a catalyst, also presents a viable, albeit less common, alternative for such transformations. rsc.org

Synthesis from Pentanol Precursors

While less conventional, it is theoretically possible to construct the target molecule by starting with a pre-formed pentanol skeleton and subsequently forming the pyridine ring.

Stereoselective and Enantioselective Synthetic Routes

Achieving high levels of stereochemical control is paramount for producing enantiomerically pure this compound. This involves strategies that can selectively generate one enantiomer over the other.

Asymmetric synthesis utilizes chiral molecules to influence the stereochemical outcome of a reaction. wikipedia.org Chiral auxiliaries are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation, after which they are removed. wikipedia.orgresearchgate.net Widely used auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine amides, which create a chiral environment that biases the approach of reagents to one face of a prochiral center, such as an enolate. wikipedia.orgresearchgate.net

A powerful strategy for synthesizing enantioenriched heteroaryl tertiary alcohols involves a lithiation-borylation sequence. bris.ac.uk In this approach, a carbamate (B1207046) derived from an enantioenriched secondary alcohol acts as a chiral directing group. Deprotonation followed by reaction with a boronic ester, such as 3-pyridyl pinacol (B44631) boronic ester, leads to a boronate complex. A subsequent, highly stereospecific, 1,2-metalate rearrangement and oxidation yields the desired tertiary alcohol with high enantiomeric excess. bris.ac.uk

Alternatively, the asymmetric addition of organometallic reagents to a ketone precursor is a direct route to chiral tertiary alcohols. The use of chiral ligands that coordinate to the metal center of the organometallic reagent can effectively control the stereochemistry of the addition. For instance, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been developed for the highly enantioselective addition of Grignard reagents to ketones, providing a modular approach to a wide range of chiral tertiary alcohols. rsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a chiral enolate, directing electrophilic attack. researchgate.netresearchgate.net |

| Pseudoephedrine Amides | Asymmetric Alkylation | The methyl group directs the configuration of the addition product. wikipedia.org |

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control their relative configuration. Although this compound has only one stereocenter, synthetic intermediates on the pathway to its creation or to more complex analogues may have multiple stereocenters where such control is crucial.

Diastereoselective control is often achieved by taking advantage of steric hindrance or specific orbital interactions. For example, in the synthesis of substituted piperidines, multicomponent reactions can be designed to form only one diastereomer out of several possibilities. researchgate.netresearchgate.net The thermodynamic stability of the product often dictates the outcome, with bulky substituents preferentially occupying equatorial positions in a chair-like transition state to minimize steric strain. researchgate.net

In the context of pyridyl-containing compounds, diastereoselective control has been demonstrated in the hydrogenation of pyridinium (B92312) rings and in tandem reactions involving pyridinium ylides. mdpi.comnih.gov For example, the synthesis of trans-2,3-dihydrofurans can be achieved with high diastereoselectivity through a tandem reaction assisted by a pyridinium ylide, where the relative stereochemistry is confirmed by single-crystal analysis. nih.gov These principles of substrate-controlled diastereoselection could be applied to synthetic routes for this compound if precursors with existing stereocenters are used.

Chemo- and Regioselective Transformations

The synthesis of this compound requires the precise functionalization of the pyridine ring at the C-3 position and selective reactions on the side chain without affecting the aromatic core.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a precursor containing both a ketone and an ester, a reducing agent like sodium borohydride (B1222165) might selectively reduce the ketone. In the synthesis of pyridyl alcohols, protecting groups are often employed to prevent unwanted side reactions with the pyridine nitrogen.

Regioselectivity , the control of reaction position on the pyridine ring, is a significant challenge. The electronic nature of the pyridine ring generally directs electrophilic attack to the C-3 position and nucleophilic or radical attack to the C-2, C-4, and C-6 positions. However, mixtures are common. mdpi.com To overcome this, directed metalation strategies or the use of blocking groups can be employed. A notable example is the Minisci reaction, a radical alkylation, where a temporary blocking group at the C-2 position can direct alkylation specifically to the C-4 position. nih.gov For the target molecule, a key step would be the regioselective introduction of a carbon substituent at the C-3 position. This can be achieved through methods like Negishi or Suzuki cross-coupling reactions using a 3-halopyridine as a starting material. acs.org Another advanced method involves the chemo- and regioselective alkylation of pyridine N-oxides with titanacyclopropanes, which can achieve C-2 alkylation with high selectivity. nih.gov

Catalytic Approaches in Compound Synthesis

Catalysis offers efficient, atom-economical, and often selective routes for synthesis. chemscene.com Both transition metal catalysis and organocatalysis are powerful tools for constructing molecules like this compound.

Transition metal catalysts, particularly those based on palladium, nickel, or iridium, are instrumental in forming carbon-carbon bonds. acs.orgnih.govresearchgate.net For the synthesis of this compound, a key disconnection is between the pyridine ring and the alkyl side chain. This bond can be formed efficiently using cross-coupling reactions.

A common strategy is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. acs.org For instance, 3-bromopyridine (B30812) could be coupled with a zinc reagent derived from the pentanol side chain. These reactions are known for their high functional group tolerance and chemoselectivity. acs.org Similarly, the Suzuki coupling of a pyridylboronic acid or ester with an appropriate alkyl halide is another powerful method.

Furthermore, transition metal complexes involving pyridinyl alcohol ligands have been synthesized and studied for their catalytic activity in various homogeneous reactions. nih.govresearchgate.net Ruthenium and iridium terpyridine complexes have been shown to catalyze alcohol cross-coupling reactions, which could represent an alternative pathway for constructing the desired carbon framework. rsc.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Pyridine Functionalization

| Reaction Name | Catalyst (Example) | Reactants (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ | 3-Bromopyridine + Alkylzinc reagent | Pyridyl C-C Alkyl | acs.org |

| Suzuki Coupling | Pd(OAc)₂ / P(o-tolyl)₃ | 3-Pyridylboronic acid + Alkyl halide | Pyridyl C-C Alkyl | organic-chemistry.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. chemscene.com This field has provided powerful tools for stereocontrolled synthesis, particularly for creating chiral alcohols and amines.

For the synthesis of enantiopure this compound, a key step could be the asymmetric reduction of a precursor ketone, 1-(pyridin-3-yl)-2-methylpentan-2-one. Chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) or quinidine) or proline, can effectively catalyze the transfer hydrogenation of ketones, yielding chiral secondary alcohols with high enantioselectivity. nih.gov

Furthermore, stereoselective cycloaddition reactions catalyzed by organocatalysts can build complex heterocyclic scaffolds. For example, a quinine-based thiourea-tertiary amine catalyst has been used for the [3+2] cycloaddition of isocyanoesters to methyleneindolinones, affording spirooxindoles with excellent enantioselectivity (up to 99% ee). nih.gov While not a direct synthesis of the target compound, this demonstrates the power of organocatalysis to precisely control stereochemistry in the synthesis of complex nitrogen-containing molecules. The principles can be readily adapted to key bond-forming reactions in the synthesis of chiral pyridyl alcohols.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles is crucial in modern synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound can be designed and optimized to align with these principles, focusing on maximizing efficiency while minimizing waste and the use of hazardous substances. The following sections delve into key green chemistry metrics and strategies relevant to the synthesis of this tertiary alcohol.

A plausible and common laboratory-scale synthesis for this compound involves the Grignard reaction. This can be approached in two primary ways:

Route A: The reaction of a pyridinyl Grignard reagent, such as 3-pyridylmagnesium bromide, with 2-pentanone.

Route B: The reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with a pyridine-containing ketone, for instance, 3-acetylpyridine.

Both routes lead to the desired tertiary alcohol after an acidic workup. For the purpose of this analysis, we will consider a representative Grignard synthesis to evaluate its green chemistry profile.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. google.com

In the context of the Grignard synthesis of this compound, the reaction itself is an addition reaction, which is generally characterized by high atom economy. researchgate.net Let's consider the reaction between 3-pyridylmagnesium bromide and 2-pentanone.

Table 1: Theoretical Atom Economy for the Grignard Synthesis of this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Pyridylmagnesium bromide | C₅H₄BrMgN | 182.30 |

| 2-Pentanone | C₅H₁₀O | 86.13 |

| Total Reactant Mass | 268.43 | |

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₁H₁₇NO | 179.26 |

| Byproduct | Formula | Molar Mass ( g/mol ) |

| Magnesium bromide hydroxide | MgBr(OH) | 121.22 |

The calculation for atom economy is as follows:

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100

In an idealized stoichiometric reaction, the atom economy would be high. However, the Grignard reaction requires an acidic workup to protonate the intermediate alkoxide, which generates byproducts. For instance, using hydrochloric acid (HCl) for the workup would lead to the formation of magnesium salts like MgBrCl and water.

A more practical measure of reaction efficiency is the percentage yield, which compares the actual amount of product obtained to the theoretical maximum. Grignard reactions can be high-yielding, but are often compromised by side reactions, such as the formation of biphenyl-type impurities through coupling of the Grignard reagent. libretexts.org The reaction is also highly sensitive to water, which can quench the Grignard reagent and reduce the yield. libretexts.org

To enhance reaction efficiency, optimization of reaction conditions is key. This includes controlling the temperature, the rate of addition of reactants, and ensuring anhydrous (water-free) conditions. libretexts.org

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental impact. orgsyn.org

Traditional Grignard reactions are typically conducted in anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgprepchem.com These solvents are effective because they solvate the magnesium center of the Grignard reagent, but they are also highly flammable and can form explosive peroxides.

Table 2: Comparison of Potential Solvents for the Synthesis of this compound

| Solvent | Properties | Green Chemistry Considerations |

| Diethyl Ether | Highly volatile, flammable, peroxide-forming. | Considered a less green solvent due to safety hazards. |

| Tetrahydrofuran (THF) | Less volatile than diethyl ether, but still flammable and peroxide-forming. | Similar concerns to diethyl ether. orgsyn.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid), higher boiling point, and lower peroxide-forming tendency than THF. | A greener alternative to traditional ethereal solvents. |

| Ionic Liquids | Low volatility, high thermal stability. | Can be designed for biodegradability and recyclability, but viscosity and cost can be drawbacks. nih.govpurdue.edu |

Waste minimization in the synthesis of this compound focuses on several areas:

Byproduct Management: The primary inorganic byproduct is a magnesium salt. The environmental impact of this salt depends on the specific counter-ions from the Grignard reagent and the acid used in the workup. Neutralization and proper disposal of the aqueous waste stream are essential.

Solvent Recycling: The use of a single solvent for the reaction and subsequent extraction steps can simplify recovery and recycling processes. If a greener solvent like 2-MeTHF is used, efficient distillation and reuse would significantly improve the sustainability of the process.

Catalytic Alternatives: While the Grignard reaction is stoichiometric, research into catalytic methods for the synthesis of tertiary alcohols is an active area. researchgate.net Catalytic approaches, if developed for this specific transformation, could drastically reduce the amount of magnesium waste. For instance, metal-free, photoinduced three-component reactions have been developed for the synthesis of other γ-pyridyl tertiary alcohols, offering a potentially greener pathway. researchgate.net

By carefully considering the atom economy, optimizing for high yield, selecting greener solvents, and implementing effective waste management strategies, the synthesis of this compound can be aligned more closely with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Pyridin 3 Ylpentan 2 Ol

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This inherent electronic property significantly influences its reactivity towards electrophiles and nucleophiles and determines the conditions required for its reduction.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on a pyridine ring is considerably more challenging than on benzene. quora.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate with Lewis acids under typical reaction conditions, further increasing this deactivation. wikipedia.org When substitution does occur, it preferentially happens at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions place an unfavorable positive charge on the electronegative nitrogen atom. quora.comquora.comaklectures.com

In 2-Methyl-1-pyridin-3-ylpentan-2-ol, the 3-position is already occupied by a bulky alkyl group. This substituent has a minor, electron-donating inductive effect but primarily exerts a significant steric influence. Therefore, further electrophilic substitution would be directed to the remaining available positions on the ring, with reactivity being a balance of electronic deactivation and steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C-2 | Highly deactivated by adjacent nitrogen | High (hindered by C-3 substituent) | Very Low |

| C-4 | Deactivated by nitrogen (para-position) | Moderate | Low |

| C-5 | Least electronically deactivated position | Low | Highest (most likely site) |

| C-6 | Highly deactivated by adjacent nitrogen | Low | Very Low |

Direct nitration or sulfonation would require harsh conditions. quora.comquora.com Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom, leading to extreme deactivation of the ring. wikipedia.orgquimicaorganica.org

Nucleophilic Additions to the Pyridine Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions where the nitrogen atom can best stabilize the resulting negative charge. quora.comquora.com However, for a neutral pyridine ring, a very strong nucleophile is required. A more common strategy involves activating the ring by converting the pyridine to a pyridinium (B92312) salt via N-alkylation or N-acylation. tandfonline.comnih.gov

For this compound, reaction with an alkyl halide (e.g., methyl iodide) would form the corresponding N-alkylpyridinium salt. This greatly enhances the electrophilicity of the ring, making it readily attacked by a wide range of nucleophiles.

Table 2: Predicted Regioselectivity of Nucleophilic Addition to Activated this compound

| Reagent Class | Activation Step | Site of Attack | Expected Product Type |

| Organometallics (e.g., R-MgBr) | N-alkylation to form pyridinium salt | C-2 and C-6 | 1,2- or 1,6-Dihydropyridine derivatives |

| Hydrides (e.g., NaBH₄) | N-alkylation to form pyridinium salt | C-2 and C-6 | 1,2,5,6-Tetrahydropyridine derivatives tandfonline.com |

| Enolates | N-alkylation to form pyridinium salt | C-4 or C-6 | 1,4- or 1,6-Dihydropyridine derivatives |

The addition of nucleophiles to the activated ring can be regioselective, yielding 1,2-, 1,4-, or 1,6-dihydropyridine products depending on the nucleophile, catalyst, and reaction conditions. nih.gov The substituent at the 3-position would likely exert steric hindrance, potentially disfavoring attack at the C-2 position compared to the C-6 position.

Reduction Reactions of the Pyridine Ring to Piperidine (B6355638) Derivatives

The pyridine ring can be fully reduced to the corresponding piperidine ring through several synthetic methods. nih.gov This transformation is valuable as piperidine scaffolds are common in pharmaceutically active molecules. nih.govacs.org

Common reduction strategies applicable to this compound include:

Catalytic Hydrogenation: This is a direct and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This process would convert the pyridine ring to a piperidine ring. acs.org

Chemical Reduction: A two-step process involving the formation of a pyridinium salt followed by reduction with sodium borohydride (B1222165) (NaBH₄) can yield tetrahydropyridine (B1245486) intermediates, which can then be further reduced to piperidines. tandfonline.com A one-pot reaction using samarium diiodide in the presence of water has also been shown to reduce pyridine to piperidine effectively. clockss.org

Chemo-enzymatic Reduction: Modern methods using a combination of enzymes, such as an amine oxidase and an ene-imine reductase, can achieve asymmetric dearomatization to produce chiral piperidines. acs.org

Table 3: Selected Methods for the Reduction of the Pyridine Ring

| Method | Reagents | Intermediate/Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Methyl-1-(piperidin-3-yl)pentan-2-ol |

| Sodium Borohydride Reduction | 1. Activating agent (e.g., R-X) 2. NaBH₄ | 1,2,5,6-Tetrahydropyridine derivative tandfonline.com |

| Samarium Diiodide Reduction | SmI₂/H₂O | 2-Methyl-1-(piperidin-3-yl)pentan-2-ol clockss.org |

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is resistant to oxidation but readily undergoes dehydration.

Dehydration Mechanisms and Alkene Formation

The elimination of water from an alcohol to form an alkene is a common transformation. For tertiary alcohols, this can proceed through either an E1 or E2 mechanism, depending on the reagents used. libretexts.orgchemistrysteps.com

E1 Mechanism (Acid-Catalyzed): In the presence of a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid, the hydroxyl group is protonated to form a good leaving group (water). libretexts.org Departure of water generates a relatively stable tertiary carbocation. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. For this compound, proton abstraction can occur from two different carbons, potentially leading to a mixture of two alkene isomers. The major product is typically the more substituted (and more stable) alkene, in accordance with Zaitsev's rule.

E2 Mechanism (POCl₃/Pyridine): A milder, non-acidic method for dehydrating tertiary alcohols involves treatment with phosphorus oxychloride (POCl₃) in pyridine. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The alcohol's oxygen atom attacks POCl₃, converting the hydroxyl into an excellent chlorophosphate leaving group. chemistrysteps.commasterorganicchemistry.com Pyridine, acting as a base, then abstracts a proton from an adjacent carbon in a concerted E2 elimination step. masterorganicchemistry.com This method avoids the formation of a carbocation intermediate and thus prevents potential rearrangements. chemistrysteps.com The regioselectivity can be influenced by the steric bulk of the base; the large pyridine base may preferentially abstract a proton from the less sterically hindered carbon atom, potentially favoring the less substituted "Hofmann" product. libretexts.org

Table 4: Dehydration Products of this compound

| Reaction Conditions | Mechanism | Potential Products | Expected Major Product |

| H₂SO₄, heat | E1 | 2-Methyl-1-(pyridin-3-yl)pent-1-ene and 2-Methyl-1-(pyridin-3-yl)pent-2-ene | 2-Methyl-1-(pyridin-3-yl)pent-2-ene (Zaitsev product) |

| POCl₃, pyridine | E2 | 2-Methyl-1-(pyridin-3-yl)pent-1-ene and 2-Methyl-1-(pyridin-3-yl)pent-2-ene | Potentially 2-Methyl-1-(pyridin-3-yl)pent-1-ene (Hofmann product) due to sterics |

Oxidation Reactions and Product Characterization

Tertiary alcohols are characteristically resistant to oxidation under standard conditions. chemistryviews.org Oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium chlorochromate (PCC) require the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) to proceed. libretexts.orglibretexts.org

Since the carbinol carbon of this compound is tertiary and lacks a directly attached hydrogen atom, it will not be oxidized by these reagents. chemistryviews.orglibretexts.org Attempted oxidation under very harsh, forcing conditions (e.g., strong acid and heat) would not lead to a ketone but would instead cause the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule. Therefore, for preparative purposes, the tertiary alcohol functionality is considered non-reactive towards oxidation.

Esterification and Etherification of the Hydroxyl Group

The tertiary alcohol functional group in this compound is a potential site for esterification and etherification reactions. In a general context, the esterification of tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group and the propensity for elimination side reactions under acidic conditions. Typical esterification methods, such as the Fischer-Speier esterification which employs an acid catalyst, may not be efficient for this substrate. Alternative methods, potentially involving the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base, could theoretically be employed. However, no specific studies detailing such reactions for this compound have been found.

Similarly, the etherification of the hydroxyl group would likely require conditions that avoid the formation of a stable tertiary carbocation, which could lead to elimination. The Williamson ether synthesis, a common method for forming ethers, is generally not suitable for tertiary alcohols. No specific literature detailing the successful etherification of this compound has been identified.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a pyridine ring and a hydroxyl group, presents the possibility for intramolecular cyclization reactions. Depending on the reaction conditions, the nitrogen atom of the pyridine ring or the aromatic ring itself could potentially act as a nucleophile, attacking an activated form of the hydroxyl group. Such reactions could lead to the formation of novel heterocyclic ring systems. However, the scientific literature lacks any reports of such intramolecular cyclization or rearrangement pathways for this specific compound. Studies on related pyridin-3-ol derivatives have shown that the pyridine nitrogen can participate in reactions, but direct extrapolation to this more complex structure is not feasible without experimental evidence.

Reaction Kinetics and Thermodynamic Considerations

A comprehensive understanding of the chemical reactivity of a compound requires data on its reaction kinetics and thermodynamics. This includes determining rate constants, activation energies, and the equilibrium positions of its reactions. For this compound, there is no available data in the scientific literature regarding these fundamental parameters for any of its potential reactions. Without such data, any discussion of reaction rates or the relative stability of reactants and products would be purely speculative.

Computational Elucidation of Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, including the analysis of transition states and the mapping of reaction coordinates. These methods can offer deep insights into the energetics and pathways of chemical transformations.

Transition State Analysis

Transition state analysis for reactions involving this compound would involve locating the high-energy transition state structures for potential reactions like esterification, etherification, or cyclization. The calculated energies of these transition states would provide crucial information about the feasibility and kinetics of the proposed reaction pathways. However, no computational studies focused on the transition state analysis of this specific molecule have been published.

Reaction Coordinate Mapping

Mapping the reaction coordinate would provide a detailed profile of the energy changes that occur as the reactants transform into products, passing through the transition state. This would allow for a step-by-step visualization of the reaction mechanism. As with other aspects of its reactivity, there are no published studies that have performed reaction coordinate mapping for any chemical transformation of this compound.

Spectroscopic and Analytical Data for this compound Currently Unavailable

A thorough search of available scientific databases and literature has revealed a lack of specific spectroscopic and analytical data for the chemical compound This compound . Consequently, a detailed article focusing on its spectroscopic characterization and advanced analytical methodologies, as per the requested outline, cannot be generated at this time.

The required experimental data, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC, NOESY), FT-IR, and Raman spectroscopy, are essential for a scientifically accurate and informative discussion of the compound's molecular structure and properties. Without access to these foundational datasets, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and analysis of This compound would be necessary to obtain the data required to fulfill the request.

Spectroscopic Characterization and Advanced Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and identification of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govthermofisher.com Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). This is achieved by using mass spectrometers with high resolving power, which can separate ions with very small mass differences. thermofisher.com

For 2-Methyl-1-pyridin-3-ylpentan-2-ol, with a chemical formula of C₁₁H₁₇NO, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for comparison with the experimentally determined value from an HRMS instrument. The close agreement between the measured and theoretical exact mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 179.131014 |

Data sourced from calculations based on standard isotopic masses.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govlibretexts.org

While a specific experimental fragmentation pattern for this compound is not publicly available, a predicted pattern can be inferred based on the fragmentation of similar chemical structures, such as other pyridine (B92270) derivatives and branched alcohols. docbrown.infonih.govwvu.edu The protonated molecule [M+H]⁺ would be expected to undergo characteristic cleavages.

Key Predicted Fragmentation Pathways:

Loss of Water (H₂O): The hydroxyl group makes the molecule susceptible to the neutral loss of water (18.01056 Da), a common fragmentation pathway for alcohols.

Pyridine Ring Cleavages: The pyridine ring can undergo characteristic fragmentation, leading to various smaller charged fragments. nih.gov

Alkyl Chain Fragmentation: The pentyl chain can fragment at various points. A prominent fragmentation is often the cleavage of the C-C bond alpha to the hydroxyl group, which would lead to stable carbocations. For instance, cleavage between the carbon bearing the hydroxyl group and the pyridinylmethyl group would be a likely event.

Table 2: Predicted Key Fragment Ions in Tandem MS of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 180.1383 | 162.1277 | H₂O | Loss of a water molecule from the protonated parent molecule. |

| 180.1383 | 93.0549 | C₆H₁₃O | Cleavage of the bond between the pyridine ring and the alkyl chain. |

| 180.1383 | 87.0808 | C₇H₉N | Cleavage alpha to the hydroxyl group, retaining the oxygen and the rest of the alkyl chain. |

This table represents predicted fragmentation based on chemical principles and may not reflect all experimentally observed fragments.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for analyzing it within a complex matrix.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. avantorsciences.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. The analysis of pyridine and its derivatives by GC is a well-established method. nist.govnist.gov Given the moderate molecular weight and the presence of a hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis.

Table 3: Typical GC Parameters for Analysis of Related Pyridine Compounds

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These are general parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. sielc.comnih.gov It is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable. For a compound like this compound, which contains a basic pyridine ring, reversed-phase HPLC is a common and effective method. ptfarm.plresearchgate.net

The method would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape by protonating the pyridine nitrogen. sielc.com

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm) or Mass Spectrometry (LC-MS) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method parameters are illustrative and require validation for specific quantitative applications.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. Since enantiomers often exhibit different pharmacological activities, it is crucial to be able to separate and quantify them.

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. researchgate.net The assessment of enantiomeric purity is critical in pharmaceutical development and is typically expressed as enantiomeric excess (ee).

Table 5: Principles of Chiral Chromatography for Enantiomeric Resolution

| Concept | Description |

| Chiral Center | The carbon atom bonded to the hydroxyl group, the methyl group, the propyl group, and the pyridinylmethyl group is a stereocenter. |

| Enantiomers | Two mirror-image stereoisomers that result from the chiral center. |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound that facilitates the separation of enantiomers. |

| Separation Mechanism | Based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. |

| Enantiomeric Purity | The measurement of the relative amounts of each enantiomer in a sample, often expressed as enantiomeric excess (% ee). |

X-ray Crystallography for Solid-State Structure Determination

No publicly available X-ray crystallography data for this compound could be located. This type of analysis would be invaluable for determining the precise three-dimensional arrangement of atoms within a single crystal of the compound. Key parameters obtained from such a study would include:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which would confirm the molecular connectivity and reveal details about the conformation of the pyridine ring relative to the pentanol (B124592) side chain.

Intermolecular Interactions: Identification of hydrogen bonding (likely involving the hydroxyl group and the pyridine nitrogen) and other non-covalent interactions that dictate the packing of molecules in the solid state.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS)

Specific experimental data from advanced hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for this compound are not present in the accessible scientific literature. These techniques are fundamental for the separation, identification, and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile or semi-volatile compound like this compound, GC-MS would provide critical information. The gas chromatogram would indicate its retention time, a characteristic property under specific chromatographic conditions. The mass spectrum, generated upon electron ionization, would show the molecular ion peak (if stable enough to be detected) and a unique fragmentation pattern. This pattern is a molecular fingerprint resulting from the cleavage of specific bonds within the molecule. Key fragments would likely arise from:

Loss of a methyl group.

Loss of a propyl group.

Cleavage of the bond between the carbon bearing the hydroxyl group and the pyridinylmethyl group.

Fragmentation of the pyridine ring itself.

A data table detailing the retention time and the mass-to-charge ratios (m/z) of characteristic fragments for this compound cannot be created without experimental results.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing less volatile compounds and for achieving high sensitivity and selectivity. The compound would first be separated by liquid chromatography, and its retention time recorded. In the mass spectrometer, a precursor ion (often the protonated molecule, [M+H]⁺) would be selected and fragmented to produce a series of product ions. This transition from a precursor to product ions is highly specific and used for quantification.

Without access to studies employing these methods on this compound, it is not possible to provide data on its chromatographic behavior or its specific mass spectral fragmentation patterns under GC-MS or LC-MS/MS conditions.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Pyridin 3 Ylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. science.govnih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a molecule of the size and complexity of 2-Methyl-1-pyridin-3-ylpentan-2-ol. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. nih.gov Following geometry optimization, various electronic properties can be calculated.

For a molecule like this compound, a DFT analysis would typically utilize a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the quantum mechanical equations. science.gov The results would provide key data points including the total energy of the molecule, the dipole moment, and the energies of the molecular orbitals. These calculations are foundational for further analysis, such as examining the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO, FMO)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the pyridine (B92270) ring, with its electronegative nitrogen atom, and the hydroxyl group would be expected to significantly influence the distribution and energies of these frontier orbitals. A DFT calculation would precisely map the locations of the HOMO and LUMO on the molecular structure. It is anticipated that the HOMO would have significant density around the electron-rich pyridine ring and the oxygen atom of the alcohol, while the LUMO would be distributed across the pyridine ring's π-system.

Table 1: Representative Frontier Molecular Orbital Data for a Pyridyl Alcohol Analog

| Parameter | Representative Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating chemical reactivity. |

Note: These are illustrative values for a similar class of compounds and not specific to this compound.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. nih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine ring would be expected to show positive potential. This visual tool helps in understanding sites for hydrogen bonding and other non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions within a molecule. nih.govscirp.org It provides a detailed picture of charge transfer and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-C) | ~5.0 | Lone Pair -> Antibonding σ |

| LP (1) O | σ* (C-C) | ~3.5 | Lone Pair -> Antibonding σ |

| σ (C-H) | σ* (C-N) | ~2.0 | σ -> Antibonding σ |

Note: The values are representative examples for pyridyl alcohol systems and are not calculated for the specific title compound.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally more feasible approach to study the conformational behavior and dynamics of molecules.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This rotation gives rise to numerous possible three-dimensional arrangements, or conformations, each with a different potential energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface that governs the transitions between them.

Molecular mechanics force fields would be used to calculate the potential energy of thousands of different conformations of this compound. The results of such a study would be an energy landscape, showing the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. This information is crucial for understanding which shapes the molecule is most likely to adopt in different environments, which in turn influences its biological activity and physical properties. A study on similar flexible molecules has shown the importance of identifying the predominant conformer at room temperature. ucl.ac.uk

Intermolecular Interactions and Solvation Effects

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. These non-covalent interactions govern the compound's physical properties, such as its boiling point and solubility, as well as its interactions with biological targets. The primary intermolecular forces at play for this molecule include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The presence of a hydroxyl (-OH) group and a nitrogen atom in the pyridine ring makes this compound capable of acting as both a hydrogen bond donor and acceptor. This is a significant factor in its interaction with polar solvents and biological macromolecules. Computational methods like Density Functional Theory (DFT) can be employed to model these interactions. For instance, calculations can predict the geometry and energy of dimers or larger clusters of the molecule, revealing the preferred modes of interaction.

Solvation effects are also a critical area of study. The manner in which solvent molecules arrange themselves around a solute can significantly impact the solute's conformation and reactivity. For this compound, its solubility and stability in different solvents can be investigated using computational models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. For more detailed insights, explicit solvation models, where individual solvent molecules are included in the simulation, can be employed. These simulations, often using molecular dynamics (MD), can reveal the specific hydrogen bonding networks and other interactions between the solute and solvent molecules.

A theoretical study on related pyridine derivatives has shown that the nitrogen atom in the pyridine ring can act as a nucleophilic center, influencing its reactions. researchgate.net The interplay of the hydroxyl group and the pyridine nitrogen in this compound would be a key area of investigation for understanding its intermolecular interactions.

Table 1: Theoretical Intermolecular Interaction Energies for this compound Dimers (Hypothetical Data)

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail (OH---N) | Hydrogen Bonding | -7.5 |

| Stacked (pyridine rings) | π-π Stacking | -3.2 |

| T-shaped (pyridine rings) | C-H---π Interaction | -2.5 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of analogs of this compound, a wide range of descriptors would be calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), steric parameters.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.

Once a large pool of descriptors is calculated, a crucial step is to select a subset of descriptors that are most relevant to the activity or property being modeled. This is done to avoid overfitting and to create a robust and interpretable model. Techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose.

Table 2: Examples of Calculated Molecular Descriptors for this compound (Hypothetical Data)

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 179.26 g/mol |

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Surface Area | 210.5 Ų |

| Physicochemical | LogP | 1.85 |

| Electronic | Dipole Moment | 2.5 D |

After selecting the most relevant descriptors, a statistical model is developed to correlate these descriptors with the observed activity or property. Several statistical methods can be used, including:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the descriptors and the activity.

Partial Least Squares (PLS): A more advanced regression technique that is suitable when the number of descriptors is large or when there is multicollinearity.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest, or Artificial Neural Networks (ANN) can be used to build more complex, non-linear models. semanticscholar.org

The predictive power of the developed QSAR/QSPR model is then evaluated using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust model can then be used to predict the chemical reactivity or stability of new, unsynthesized analogs of this compound.

In Silico Screening and Virtual Library Design for Analog Synthesis

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. bohrium.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing which compounds to synthesize and test in the lab.

For this compound, if it were identified as a hit compound with interesting biological activity, in silico screening could be used to explore its chemical space and identify more potent analogs. This process typically involves:

Virtual Library Design: A virtual library of analogs of this compound would be generated by systematically modifying its chemical structure. This could involve, for example, changing the substituents on the pyridine ring, altering the length of the alkyl chain, or replacing the tertiary alcohol with other functional groups.

Docking and Scoring: If the biological target of this compound is known, molecular docking simulations can be performed to predict how each compound in the virtual library binds to the target's active site. researchgate.net The binding affinity of each compound is then estimated using a scoring function.

Filtering and Selection: The virtual library is then filtered based on the docking scores and other criteria, such as predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net The top-ranked compounds are then selected for synthesis and experimental validation.

This in silico approach allows for the rapid exploration of a vast number of potential drug candidates, accelerating the process of lead optimization.

Derivatives and Analogs of 2 Methyl 1 Pyridin 3 Ylpentan 2 Ol: Design and Synthesis

Design Principles for Structural Modification

The rational design of derivatives of 2-Methyl-1-pyridin-3-ylpentan-2-ol focuses on systematically altering its structure to explore and optimize its interactions with biological targets. Key strategies involve modifying the pentanol (B124592) chain, substituting the pyridine (B92270) ring, and employing isosteric replacements.

Variation of the Pentanol Chain Length and Branching

The length of the alkyl chain attached to the chiral center can be systematically varied. For instance, replacing the propyl group with shorter (ethyl, methyl) or longer (butyl, pentyl) alkyl chains can probe the size of the binding pocket. Studies on other aliphatic alcohols have shown that increasing chain length can impact factors like water solubility and viscosity. acs.orgnih.gov Branched-chain analogs, such as those incorporating isopropyl or tert-butyl groups, can introduce specific steric hindrance that may enhance selectivity for a particular biological target.

Table 1: Examples of Pentanol Chain Variations

| R Group Variation | Resulting Compound Name | Potential Impact |

| Ethyl | 2-Methyl-1-(pyridin-3-yl)butan-2-ol | Decreased lipophilicity |

| Butyl | 2-Methyl-1-(pyridin-3-yl)hexan-2-ol | Increased lipophilicity |

| Isopropyl | 2,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol | Increased steric bulk |

Substitutions on the Pyridine Ring

The pyridine ring is a key feature, offering multiple sites for substitution to modulate electronic properties, hydrogen bonding capacity, and metabolic stability. The nitrogen atom in the pyridine ring can also influence the compound's basicity and potential for salt formation. researchgate.net

Electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be introduced at various positions (2, 4, 5, or 6) on the pyridine ring. These substitutions can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds or engage in pi-stacking interactions with a biological target. The introduction of different functional groups can also provide new vectors for derivatization.

Table 2: Examples of Pyridine Ring Substitutions

| Position | Substituent | Potential Impact |

| 2-position | Chloro | Increased lipophilicity, altered electronics |

| 4-position | Methoxy | Increased hydrogen bond acceptor capacity |

| 5-position | Fluoro | Improved metabolic stability |

| 6-position | Methyl | Increased steric hindrance near the nitrogen |

Isosteric Replacements of the Pyridine Nitrogen or Hydroxyl Group

The pyridine nitrogen can be replaced with other heteroatoms or functional groups to create analogs with different electronic distributions and hydrogen bonding capabilities. For example, replacing the pyridine with a pyrimidine (B1678525) or a substituted phenyl ring can significantly alter the molecule's polarity and interaction profile. nih.gov Similarly, the hydroxyl group, a key hydrogen bond donor and acceptor, can be replaced with other groups like an amine, thiol, or a difluoromethyl group to probe the importance of this interaction and potentially improve metabolic stability. rsc.org

Stereochemical Considerations in Derivative Synthesis

The central carbon atom of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S forms). These stereoisomers can have significantly different biological activities and pharmacokinetic profiles. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The synthesis of single enantiomers can be achieved through several strategies. One approach is the use of chiral starting materials. For instance, starting from a chiral pyridyl ketone precursor would lead to the formation of a specific enantiomer of the final alcohol. Another common method is the use of chiral catalysts or reagents that can direct the reaction towards the formation of one enantiomer over the other. acs.orgresearchgate.net Resolution of a racemic mixture, where both enantiomers are produced in equal amounts, is another technique. This can be accomplished by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through enzymatic resolution where an enzyme selectively reacts with one enantiomer. acs.org

Synthetic Routes to Key Derivatives

The synthesis of this compound and its derivatives primarily relies on the formation of the key carbon-carbon bond between the pyridine ring and the pentanol chain.

Pyrilated Ketone Precursors and Their Alkylation

A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction. masterorganicchemistry.comleah4sci.comchemguide.co.uklibretexts.org In the context of this compound, this would involve the reaction of a suitable Grignard reagent with a pyrilated ketone precursor.

The key precursor for this synthesis is 1-(pyridin-3-yl)propan-1-one. This ketone can be prepared through various established methods. The subsequent alkylation of this ketone with an appropriate organometallic reagent, such as butylmagnesium bromide or butyllithium, would lead to the formation of the desired tertiary alcohol, this compound. The reaction of Grignard reagents with ketones is a well-established method for creating tertiary alcohols. leah4sci.comchemguide.co.uk This approach also allows for the synthesis of various derivatives by simply changing the Grignard reagent used in the alkylation step. For instance, using ethylmagnesium bromide would yield 2-methyl-1-(pyridin-3-yl)butan-2-ol.

Reduction of Ketones to Alcohols with Stereocontrol

The synthesis of specific stereoisomers of this compound and its analogs is critically dependent on the stereocontrolled reduction of the corresponding prochiral ketone precursor, 1-(pyridin-3-yl)pentan-2-one. A variety of catalytic asymmetric reduction methods have been developed for pyridyl ketones, offering pathways to chiral pyridyl alcohols with high enantiomeric excess. These methods primarily include catalytic hydrogenation, transfer hydrogenation, and hydrosilylation, often employing transition metal catalysts with chiral ligands. citedrive.comthieme-connect.com

Catalytic asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols. This method typically involves the use of ruthenium, rhodium, or iridium catalysts complexed with chiral phosphine (B1218219) ligands. For the reduction of pyridyl ketones, the choice of ligand is crucial for achieving high enantioselectivity.

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium and rhodium catalysts, in combination with chiral amino alcohol or diamine ligands, are commonly used for the asymmetric transfer hydrogenation of aromatic ketones, including those with a pyridine ring. thieme-connect.com The development of sustainable catalysts, for instance those based on iron and manganese, is a growing area of interest for these transformations. thieme-connect.com

Asymmetric hydrosilylation, followed by hydrolysis of the resulting silyl (B83357) ether, provides another effective route to chiral alcohols. This method often utilizes rhodium or copper catalysts with chiral ligands. The reaction of a ketone with a silane, such as diphenylsilane (B1312307) or trichlorosilane, in the presence of a chiral catalyst, can produce the desired alcohol with high stereoselectivity.

The stereochemical outcome of these reductions is influenced by the steric and electronic properties of both the substrate and the chiral catalyst. For pyridyl ketones, the nitrogen atom can coordinate with the metal center of the catalyst, influencing the orientation of the substrate and thereby the stereoselectivity of the reduction.

Below is a table summarizing various catalytic systems that have been successfully employed for the asymmetric reduction of analogous pyridyl ketones, which could be adapted for the synthesis of chiral this compound.

| Catalyst/Ligand System | Reduction Method | Substrate Type | Enantiomeric Excess (ee) |

| RuCl₂(PPh₃)₃ / Chiral Diamine | Transfer Hydrogenation | Aryl Pyridyl Ketones | Up to 99% |

| [Rh(cod)Cl]₂ / Chiral Phosphine | Hydrogenation | Alkyl Pyridyl Ketones | >95% |

| Cu(OAc)₂ / Chiral Ligand | Hydrosilylation | Heteroaryl Ketones | Up to 98% |

| Fe-complex / Chiral Ligand | Transfer Hydrogenation | 2-Acetylpyridine | High |

| (Salen)AlCl / Phosphorane | Cyanosilylation | Aliphatic Ketones | High |

Functionalization of the Pyridine and Alcohol Moieties in Derivatives

Following the synthesis of the core this compound structure, further derivatization can be achieved by functionalizing the pyridine ring and the tertiary alcohol moiety. These modifications can be used to modulate the physicochemical properties and biological activity of the resulting analogs.

Functionalization of the Pyridine Ring:

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various functionalization reactions. Direct C-H functionalization of pyridines is a powerful tool for introducing a wide range of substituents. rsc.org

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a versatile strategy for the regioselective functionalization of pyridines. rsc.orgnih.gov The position of functionalization (C2, C4, or meta-positions) can often be controlled by the choice of catalyst, directing group, and reaction conditions. For a 3-substituted pyridine like this compound, C-H activation could potentially occur at the C2, C4, C5, or C6 positions. For instance, palladium-catalyzed C-H arylation can introduce aryl groups at various positions on the pyridine ring. acs.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The N-oxide can also serve as a directing group for ortho-metalation, facilitating functionalization at the C2 and C6 positions. Following the desired functionalization, the N-oxide can be removed by reduction.

Phosphonium (B103445) Salts: Pyridines can be converted to phosphonium salts, which can then undergo substitution reactions with various nucleophiles, including alkoxides, to form C-O bonds at the 4-position. acs.org This two-step sequence provides a method for introducing a variety of functional groups that might be difficult to install using other methods. acs.org

Functionalization of the Alcohol Moiety:

The tertiary alcohol group in this compound derivatives can be functionalized through several common reactions, although the steric hindrance of a tertiary alcohol can sometimes present challenges.

Esterification: The hydroxyl group can be esterified with various carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common method for producing prodrugs or modifying the lipophilicity of a molecule. The use of a coupling agent or activation of the carboxylic acid may be necessary to overcome the steric hindrance of the tertiary alcohol.

Etherification: Formation of ethers from tertiary alcohols can be achieved under specific conditions, such as the Williamson ether synthesis, although this can be challenging due to competing elimination reactions.

Derivatization for Analysis: The hydroxyl group can be derivatized to facilitate analysis, for example, by reacting with a chromophoric or fluorophoric reagent to enhance detection in HPLC or other analytical techniques. nih.gov For instance, derivatization with 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has been used for the analysis of hydroxyl-containing compounds. nih.gov

The following table outlines potential derivatization reactions for the functional groups present in this compound analogs.

| Functional Group | Reagent/Reaction Type | Potential Product |

| Pyridine Ring (C-H) | Pd-catalyst / Aryl halide | Aryl-substituted pyridine |

| Pyridine Ring (N) | m-CPBA | Pyridine N-oxide |

| Pyridine N-oxide | Nucleophile | C2/C6-substituted pyridine |

| Tertiary Alcohol | Acyl chloride / Pyridine | Ester |

| Tertiary Alcohol | Alkyl halide / Strong base | Ether |

| Tertiary Alcohol | FMP-TS | N-methylpyridyl ether salt |

Future Research Directions and Methodological Innovations

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions necessitates the ability to monitor their progress in real-time. perkinelmer.com Advanced spectroscopic techniques are at the forefront of this endeavor, offering unprecedented insights into reaction kinetics, mechanisms, and the formation of transient intermediates. perkinelmer.comnumberanalytics.com

Several powerful techniques are transforming the field of reaction monitoring:

FlowNMR Spectroscopy: This non-invasive technique allows for real-time monitoring of reactions under actual process conditions, providing detailed structural information about all species in the reaction mixture. rsc.org The commercial availability of integrated flow tubes for high-resolution spectrometers has made this powerful tool more accessible to both academic and industrial researchers. rsc.org

Mass Spectrometry (MS): MS-based methods are highly selective and well-suited for monitoring a wide range of organic reactions. acs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) allow for the direct measurement of neutral organic analytes in complex and even corrosive reaction mixtures, providing valuable mechanistic insights. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide real-time information about changes in chemical bonding during a reaction. perkinelmer.comrsc.org Modern Fourier-transform infrared (FT-IR) spectrometers with rapid scanning capabilities can monitor fast chemical reactions in real time. perkinelmer.com

2D-IR Spectroscopy: This advanced technique provides a detailed understanding of molecular interactions and structural changes that occur during a reaction, making it a powerful tool for studying reaction dynamics. numberanalytics.com

Molecular Rotational Resonance (MRR) Spectroscopy: An emerging and highly selective technique, MRR can be used for automated reaction monitoring, offering precise quantification of reactants and products without the need for chemometric models. acs.org

The vast datasets generated by these techniques necessitate sophisticated data analysis strategies, including chemometrics and machine learning, to extract meaningful patterns and predict reaction outcomes. numberanalytics.com

Integration of Machine Learning in Predictive Chemical Synthesis

The convergence of machine learning (ML) and chemistry is poised to revolutionize the field of predictive chemical synthesis. rsc.orgacs.org By leveraging large datasets, ML models can assist chemists in predicting reaction outcomes, optimizing reaction conditions, and even discovering novel synthetic routes. ucla.edurjptonline.org

Key areas where machine learning is making a significant impact include:

Reaction Yield Prediction: Supervised ML models, using features derived from Density Functional Theory (DFT) calculations, can predict reaction yields with greater accuracy than traditional methods. ucla.edu This capability allows chemists to prioritize high-yielding reactions and optimize synthetic strategies.

Retrosynthesis and Reaction Prediction: ML algorithms are being developed to predict the products of organic reactions without the need for manually encoded rules. researchgate.net These models learn from vast databases of known reactions and can even predict the outcomes of reactions outside their initial training domain. researchgate.net